molecular formula C12H16BrN3O2 B1452971 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine CAS No. 1307393-76-5

1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine

Cat. No.: B1452971
CAS No.: 1307393-76-5
M. Wt: 314.18 g/mol
InChI Key: AIDWCFKWOSNROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a 4-bromo-2-nitrophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine typically involves the reaction of 4-bromo-2-nitroaniline with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 1-(4-Amino-2-nitrophenyl)-4-ethylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Bromo-2-nitrophenyl)-4-carboxypiperazine.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-nitrophenyl)piperazine: Lacks the ethyl group, which may affect its reactivity and interaction with biological targets.

    1-(4-Chloro-2-nitrophenyl)-4-ethylpiperazine: Substitution of bromine with chlorine can alter the compound’s chemical properties and biological activity.

    1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.

Uniqueness

1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the bromo and nitro groups allows for diverse chemical modifications, while the ethyl group provides additional steric bulk that can influence the compound’s interactions with molecular targets.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16(17)18/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDWCFKWOSNROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.